molecular formula C15H15N3O2 B2905555 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid CAS No. 924025-34-3

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid

Cat. No.: B2905555
CAS No.: 924025-34-3
M. Wt: 269.304
InChI Key: MSBHZPKNCYTONU-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a fused pyrimidoindazole core. Key characteristics include:

  • Molecular Formula: C₁₄H₁₃N₃O₃
  • Molecular Weight: 271.28 g/mol
  • CAS Number: 1573547-48-4
  • Purity: ≥95% (as per commercial sources) The compound’s structure combines a pyrimidine ring fused to an indazole system, with methyl substituents at positions 2 and 4, and a propanoic acid side chain.

Properties

IUPAC Name

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-9-11(7-8-14(19)20)10(2)18-15(16-9)12-5-3-4-6-13(12)17-18/h3-6H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBHZPKNCYTONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924025-34-3
Record name 3-{2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoindazole core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2,4-dimethylpyrimidine derivative and an indazole derivative. The cyclization is often facilitated by a strong acid or base under reflux conditions.

Once the core structure is formed, the propanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the pyrimidoindazole core with a propanoic acid derivative, such as propanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, amines, ethers.

Scientific Research Applications

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in medicinal chemistry and materials science.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Studies often focus on its interaction with biological macromolecules and its effects on cellular processes.

    Medicine: Explored as a potential therapeutic agent due to its ability to modulate specific biological pathways. Research includes its use in drug development for various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, altering their activity and modulating biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

3-(Imidazo[1,2-a]pyridin-2-yl)propanoic Acid
  • Molecular Formula : C₁₀H₁₀N₂O₂
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 887405-28-9
    Comparison :
  • Replaces the pyrimidoindazole core with an imidazopyridine ring.
  • Lacks methyl substituents, reducing steric bulk.
  • Lower molecular weight (190.20 vs. 271.28) may enhance solubility but reduce target-binding specificity.
3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic Acid
  • Molecular Formula : C₁₄H₁₃N₃O₃
  • Molecular Weight : 271.28 g/mol
    Comparison :
  • Shares the same molecular formula as the target compound but includes a 4-oxo group.

Functional Group Variations: Carboxylic Acid Derivatives

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide
  • Molecular Formula : C₂₁H₂₁N₅O₂
  • Molecular Weight : 375.40 g/mol
    Comparison :
  • Propanoic acid is replaced by a propanamide group linked to a methoxypyridine moiety.
  • Increased molecular weight (375.40 vs. 271.28) and reduced acidity due to the amide group.
  • The methoxy-pyridine substituent may enhance lipophilicity and membrane permeability.
Haloxyfop and Fluazifop (Agrochemical Propanoic Acid Derivatives)
  • Haloxyfop: C₁₅H₁₁ClF₃NO₄
  • Fluazifop: C₁₅H₁₂F₃NO₄ Comparison:
  • Feature phenoxy-pyridinyl substituents and trifluoromethyl groups, enhancing herbicidal activity.

Spirocyclic and Amino-Substituted Analogues

Spiro[indoline-3,7'-pyrrolo[1,2-c]imidazole] Derivatives (e.g., Compound 19h)
  • Molecular Formula : C₂₀H₁₇ClN₆O
  • Key Features: Spiro architecture, cyano group Comparison:
  • Cyano group increases electronegativity, influencing electronic properties distinct from the target compound’s methyl and carboxylic acid groups.
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid
  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.31 g/mol
    Comparison :
  • Branched alkyl chain (4-methylpentanoic acid) vs. linear propanoic acid in the target compound.
  • Amino substitution on the isoquinoline ring may facilitate different biological interactions.

Biological Activity

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid is a compound of interest due to its potential biological activities. With a molecular formula of C15H15N3O2C_{15}H_{15}N_{3}O_{2} and a molecular weight of 269.31 g/mol, this compound has been studied for various pharmacological effects, particularly in the context of its role in drug development and therapeutic applications.

Antinociceptive and Anticonvulsant Effects

Research has indicated that derivatives of compounds similar to this compound exhibit significant antinociceptive (pain-relieving) and anticonvulsant properties. A comparative study showed that certain synthesized derivatives demonstrated efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies .

The biological activity of this compound is believed to be linked to its interaction with the central nervous system (CNS). In behavioral tests conducted on mice, compounds exhibiting similar structures have shown modulation of neurotransmitter systems, which may contribute to their anticonvulsant effects. The specific mechanisms are still under investigation but may involve GABAergic pathways or modulation of ion channels that regulate neuronal excitability .

Anti-inflammatory Properties

In addition to its analgesic and anticonvulsant effects, there is emerging evidence that this compound may possess anti-inflammatory properties. Compounds within the same chemical class have been evaluated for their ability to inhibit inflammatory responses in vitro and in vivo. For example, studies have shown that certain derivatives can significantly reduce edema in animal models, indicating their potential as anti-inflammatory agents .

Study 1: Antinociceptive Activity

A study published in 2004 evaluated the antinociceptive activity of synthesized compounds derived from pyrimidine structures. The results indicated that specific derivatives exhibited a significant reduction in pain response compared to control groups. The study utilized various pain models including the hot plate test and formalin test to assess efficacy .

Study 2: CNS Effects

Another research effort focused on the CNS effects of related compounds. Behavioral assessments indicated that certain derivatives could alter locomotor activity and induce sedation in mice. These findings suggest potential therapeutic applications for conditions such as epilepsy or chronic pain syndromes where modulation of CNS activity is beneficial .

Study 3: Anti-inflammatory Evaluation

In a separate investigation into anti-inflammatory properties, compounds similar to this compound were tested for their ability to mitigate inflammation induced by egg albumin in rat models. Results demonstrated a marked decrease in paw edema when treated with these compounds compared to standard anti-inflammatory drugs like flurbiprofen .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid, and what critical reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized pyrimidoindazole precursors. Key steps include alkylation at the pyrimidoindazole’s 3-position with a propanoic acid derivative. Reaction conditions often require anhydrous solvents (e.g., dichloromethane or ethanol), palladium-based catalysts for coupling reactions, and controlled temperatures (60–80°C) to minimize side products . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. What analytical techniques are recommended to validate the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the molecular structure by verifying methyl group positions and propanoic acid linkage. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. X-ray crystallography (if crystalline) provides definitive structural confirmation, as demonstrated in similar heterocyclic systems .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data across different studies involving this compound?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, temperature), cell line specificity, or impurity profiles. To resolve this:

Standardize assay protocols (e.g., consistent buffer systems and incubation times).

Validate compound purity using orthogonal methods (e.g., HPLC-MS).

Use isogenic cell lines to eliminate genetic variability .
Cross-referencing with structurally analogous compounds (e.g., pyrazol-propanoic acid derivatives) may also clarify structure-activity relationships .

Q. What strategies can improve the aqueous solubility of this compound without compromising its bioactivity?

  • Methodological Answer : Solubility enhancement strategies include:

  • Structural modification : Introducing ionizable groups (e.g., sodium salt formation at the propanoic acid moiety).
  • Prodrug design : Esterification of the carboxylic acid group to increase lipophilicity, followed by enzymatic cleavage in vivo.
  • Co-solvent systems : Use of cyclodextrins or PEG-based formulations in in vitro assays .
    Computational modeling (e.g., logP prediction) can guide rational design .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer : A tiered approach is recommended:

Biochemical assays : Screen against enzyme libraries (e.g., kinases, oxidoreductases) to identify potential targets.

Cellular studies : Use gene knockout/knockdown models to confirm target relevance.

Structural studies : Perform X-ray co-crystallization or molecular docking to map binding interactions .
Comparative studies with known inhibitors (e.g., pyrimidine derivatives) can further refine mechanistic hypotheses .

Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Hydrolytic stability : Incubate in buffers at pH 1.2 (stomach) and 7.4 (blood) at 37°C.
  • Oxidative stability : Expose to H₂O₂ or cytochrome P450 enzymes.
  • Photostability : Test under UV-Vis light per ICH guidelines.
    Monitor degradation via LC-MS and correlate stability with bioactivity retention .

Methodological Considerations for Data Interpretation

Q. How can researchers statistically analyze dose-response data to determine IC₅₀/EC₅₀ values accurately?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) in software like GraphPad Prism. Validate assumptions (e.g., normality, homoscedasticity) via residual plots. Replicate experiments across independent batches (n ≥ 3) to account for batch-to-batch variability .

Q. What approaches mitigate off-target effects in in vivo studies involving this compound?

  • Methodological Answer :

Pharmacokinetic profiling : Measure plasma/tissue concentrations to ensure doses remain within the therapeutic window.

Counter-screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels).

Use of isotopic labeling : Track compound distribution and metabolism via ¹⁴C or ³H labeling .

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